molecular formula C22H28N2O4S B10887212 (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B10887212
M. Wt: 416.5 g/mol
InChI Key: OLUTYAYFWZMFIM-PDGQHHTCSA-N
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Description

(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a thiazole ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the azepane moiety and the phenoxy group. The final step involves the attachment of the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenoxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and acetic acid groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.

    Phenoxyacetic Acid Derivatives: Compounds like 2,4-D (a herbicide) and dicamba are structurally similar and used in agricultural applications.

Uniqueness

What sets (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid apart is its combination of the thiazole ring with the azepane and phenoxyacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[4-[(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H28N2O4S/c1-4-16-13-22(2,3)10-5-11-24(16)21-23-20(27)18(29-21)12-15-6-8-17(9-7-15)28-14-19(25)26/h6-9,12,16H,4-5,10-11,13-14H2,1-3H3,(H,25,26)/b18-12-

InChI Key

OLUTYAYFWZMFIM-PDGQHHTCSA-N

Isomeric SMILES

CCC1CC(CCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)(C)C

Canonical SMILES

CCC1CC(CCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)(C)C

Origin of Product

United States

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